N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)18-6-3-16(4-7-18)21(27)26(10-2-9-25-11-13-30-14-12-25)22-24-19-8-5-17(23)15-20(19)31-22;/h3-8,15H,2,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRNDBKUKKXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and subsequent coupling with morpholinopropyl benzamide. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Reactivity of the Benzothiazole Core
The 6-fluoro-1,3-benzothiazol-2-yl group is a heterocyclic aromatic system with inherent electron-deficient properties due to the electron-withdrawing fluorine substituent. Key reactions include:
-
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom at position 6 can undergo displacement under basic or catalytic conditions with nucleophiles (e.g., amines, alkoxides). For example:This reactivity is observed in structurally similar compounds (e.g., [N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide]) .
-
Electrophilic Substitution:
The sulfur atom in the thiazole ring can coordinate with electrophiles, directing substitution to the para-position relative to the fluorine atom .
Methanesulfonyl Group Reactivity
The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, influencing both solubility and reactivity:
-
Hydrolysis:
Under acidic or basic conditions, the sulfonyl group may hydrolyze to form sulfonic acids, though this is less common in methanesulfonyl derivatives compared to aryl sulfonates . -
Radical Reactions:
Sulfonyl groups can participate in radical-mediated transformations, such as desulfonylation under UV irradiation .
Morpholinopropyl Chain Reactivity
The 3-(morpholin-4-yl)propyl chain introduces tertiary amine and ether functionalities:
-
Protonation/Deprotonation:
The morpholine nitrogen (pKa ~7.4) can undergo protonation under acidic conditions, enhancing solubility in polar solvents . -
Alkylation/Quaternization:
The tertiary amine may react with alkyl halides to form quaternary ammonium salts, as seen in analogs like N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .
Benzamide Linkage Reactivity
The central benzamide group exhibits typical amide chemistry:
-
Hydrolysis:
Acidic or basic hydrolysis can cleave the amide bond to yield a carboxylic acid and amine derivative:Reaction rates depend on steric hindrance and electronic effects from substituents .
-
Reductive Amination:
The amide may undergo reduction with LiAlH₄ or BH₃ to form a secondary amine, though this is speculative for this compound .
Hydrochloride Salt Stability
The hydrochloride salt form enhances solubility but may dissociate under neutral or basic conditions, releasing free base and HCl. Stability studies of similar hydrochlorides suggest decomposition above 200°C .
Comparative Reactivity Table
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Functional Group Variations
The benzothiazole core distinguishes this compound from analogues in the provided evidence. For example:
- Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) utilize a triazole ring, which is smaller and more electron-deficient than benzothiazole. This may reduce membrane permeability compared to the target compound’s benzothiazole system .
- Hydroxamic Acids (): N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) contains a hydroxamic acid group, which is absent in the target compound. Hydroxamic acids are known for metal-chelating properties (e.g., HDAC inhibition), whereas the target’s methanesulfonyl and morpholine groups suggest divergent mechanisms .
Substituent Effects
- Fluorine Substituents : The 6-fluoro group on the benzothiazole ring may enhance metabolic stability and target binding affinity, similar to fluorinated compounds in (e.g., 4-chlorophenyl derivatives) and (5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl) .
- Morpholine-Propyl Chain : This substituent likely improves solubility and pharmacokinetics, contrasting with ’s benzhydryl or cyclohexyl groups, which increase hydrophobicity .
- Methanesulfonyl Group : The sulfonyl group may contribute to hydrogen bonding with target proteins, analogous to sulfonylbenzoyl hydrazinecarbothioamides in .
Table 1: Structural and Functional Comparison
*Molecular weights estimated from structural data.
Table 2: Hypothesized vs. Reported Activities
Biological Activity
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20FN3O2S
- Molecular Weight : 349.41 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)N(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)N(C2CCOCC2)C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Case studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 15.2 | |
| MCF7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 10.8 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
The compound is believed to interact with several molecular targets:
- Inhibition of Kinases : It shows inhibitory activity against kinases such as EGFR and c-Met, which are critical in tumor growth and metastasis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Exhibiting moderate antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.
Research Findings
Several research studies have been conducted to further understand the biological implications of this compound:
- Study on Apoptotic Mechanisms :
-
Synergistic Effects with Other Drugs :
- Research indicates that combining this compound with standard chemotherapeutics enhances its efficacy, suggesting potential for combination therapy approaches in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
